![molecular formula C10H16FNO2 B13514165 Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals, particularly those requiring precise stereochemistry.
Mécanisme D'action
The mechanism of action of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets in the body. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine and ethyl ester groups.
8-Azabicyclo[3.2.1]octane: Another similar compound, often used in the synthesis of tropane alkaloids.
Uniqueness: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H16FNO2 |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-8(13)9-3-4-10(11,5-9)7-12-6-9/h12H,2-7H2,1H3 |
Clé InChI |
KWAGGSLWEKKWKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(C1)(CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)

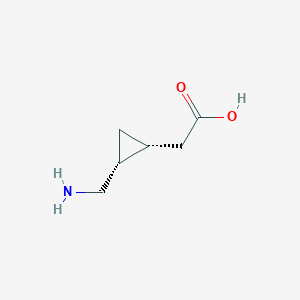

![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)

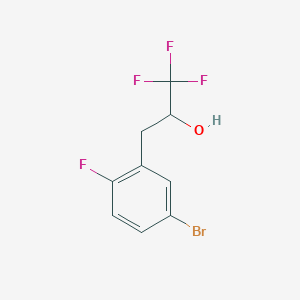
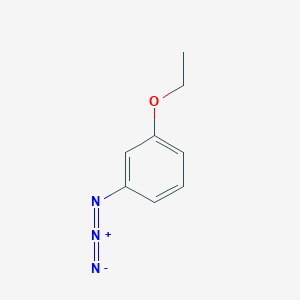
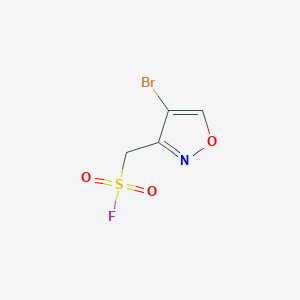

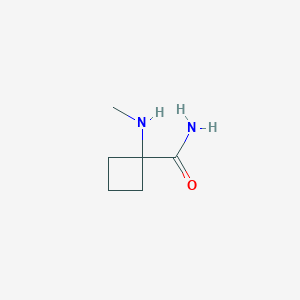

![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
